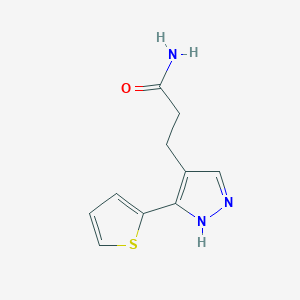

3-(3-(thiophen-2-yl)-1H-pyrazol-4-yl)propanamide

Vue d'ensemble

Description

Thiophene-based compounds have been of interest to a growing number of scientists as a potential class of biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects .

Synthesis Analysis

The synthesis of thiophene derivatives often involves heterocyclization of various substrates . For example, a novel heterocyclic amide derivative, N-(3-cyanothiophen-2-yl)-2-(thiophen-2-yl)acetamide, was obtained by reacting 2-aminothiophene-3-carbonitrile with activated 2-(thiophen-2-yl)acetic acid in a N-acylation reaction .

Molecular Structure Analysis

The molecular structure of thiophene-based compounds can be complex. For instance, the N-[(3E)-pent-3-en-1-yl]-3-(thiophen-2-yl)propanamide molecule contains a total of 32 bond(s). There are 15 non-H bond(s), 7 multiple bond(s), 6 rotatable bond(s), 2 double bond(s), 5 aromatic bond(s), 1 five-membered ring(s), 1 secondary amide(s) (aliphatic) and 1 Thiophene(s) .

Chemical Reactions Analysis

Thiophene-based compounds can undergo a variety of chemical reactions. For instance, whole cells of Rhodotorula glutinis reduced N-methyl-3-oxo-3-(thiophen-2-yl)propanamide at 30 g/l to (S)-N-methyl-3-hydroxy-3-(2-thienyl) propionamide, an intermediate in the production of (S)-duloxetine, a blockbuster antidepressant drug .

Physical And Chemical Properties Analysis

Thiophene-based compounds can exhibit a range of physical and chemical properties. For example, a series of new hyperbranched polymers containing a 2,4,6-tris(thiophen-2-yl)-1,3,5-triazine core unit and polyfluorene chain arms were synthesized and found to exhibit good thermal stability with a high decomposition temperature .

Applications De Recherche Scientifique

Pharmaceutical Synthesis

The compound is used as an intermediate in the synthesis of (S)-duloxetine , a widely used antidepressant . The bioreduction of this compound to (S)-N-methyl-3-hydroxy-3-(2-thienyl) propionamide is a key step in producing the active pharmaceutical ingredient.

Enantioselective Bioreduction

It serves as a substrate for enantioselective bioreduction processes, which are crucial for producing chiral molecules with high enantiomeric excess . This is particularly important in the pharmaceutical industry where the chirality of a drug can affect its efficacy and safety.

Biocatalysis Research

The compound is used in biocatalysis research to study the efficiency and selectivity of different biocatalysts . This research can lead to the development of more efficient and environmentally friendly industrial processes.

Chiral Alcohol Precursors

It acts as a precursor for several chiral alcohols that are key intermediates in the synthesis of various pharmaceuticals . The ability to efficiently produce these alcohols can significantly impact the cost and accessibility of medications.

Depressive Disorders Treatment

Through its role in the synthesis of (S)-duloxetine, it indirectly contributes to the treatment of depressive disorders . (S)-duloxetine is also approved for treating anxiety, diabetes-related pain, fibromyalgia, and chronic musculoskeletal pain.

Stereochemistry Studies

It is involved in stereochemistry studies, which are essential for understanding the three-dimensional arrangement of atoms within a molecule and how this influences its interaction with biological systems .

Green Chemistry Applications

Lastly, the compound’s use in bioreduction highlights its potential application in green chemistry, promoting the use of environmentally benign substances and processes in chemical synthesis .

Orientations Futures

The future directions for research on thiophene-based compounds are promising. For example, optically pure (S)-DHTP with improved yield was obtained by fusion enzyme CR2-L-GDH. Fusion enzyme-mediated biocatalytic system would be promising to enhance reaction efficiency of enzyme-coupled system for preparation of optically active alcohols .

Propriétés

IUPAC Name |

3-(5-thiophen-2-yl-1H-pyrazol-4-yl)propanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11N3OS/c11-9(14)4-3-7-6-12-13-10(7)8-2-1-5-15-8/h1-2,5-6H,3-4H2,(H2,11,14)(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CTSMEKQMOOZAFE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)C2=C(C=NN2)CCC(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11N3OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(3-(thiophen-2-yl)-1H-pyrazol-4-yl)propanamide | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![7-(chloromethyl)-6-methyl-1-(prop-2-yn-1-yl)-1H-imidazo[1,2-b]pyrazole](/img/structure/B1482190.png)

![(6-cyclopropyl-1-isobutyl-1H-imidazo[1,2-b]pyrazol-7-yl)methanol](/img/structure/B1482191.png)

![Methyl 6-amino-2-cyclopropylpyrazolo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B1482194.png)

![2-(2-methyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)acetonitrile](/img/structure/B1482199.png)